2-[(4-Methylphenyl)sulphonyl]-2-(2-thienyl)ethylamine
Description
Its molecular formula is C₁₃H₁₅NO₂S₂, with a molar mass of 281.39 g/mol . The compound is structurally characterized by a central ethylamine backbone substituted with a 2-thienyl group and a 4-methylphenylsulfonyl group.
The compound is primarily used as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of heterocyclic drug candidates.
Properties
Molecular Formula |
C13H15NO2S2 |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethanamine |
InChI |
InChI=1S/C13H15NO2S2/c1-10-4-6-11(7-5-10)18(15,16)13(9-14)12-3-2-8-17-12/h2-8,13H,9,14H2,1H3 |
InChI Key |
AZBMATSFSORDIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)sulphonyl]-2-(2-thienyl)ethylamine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-thienylethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylphenyl)sulphonyl]-2-(2-thienyl)ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulphonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Methylphenyl)sulphonyl]-2-(2-thienyl)ethylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)sulphonyl]-2-(2-thienyl)ethylamine involves its interaction with specific molecular targets and pathways. The sulphonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The thienyl group may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 2-[(4-Methylphenyl)sulphonyl]-2-(2-thienyl)ethylamine, a comparative analysis with structurally or functionally related compounds is presented below.
Table 1: Structural and Physicochemical Comparisons
Key Observations
The thienyl moiety distinguishes it from purely phenyl-substituted amines (e.g., 4-methylphenethylamine), enabling unique electronic interactions in drug-receptor binding .
Synthetic Utility: 2-(2-Thienyl)ethylamine is a critical precursor for Clopidogrel, an antiplatelet drug, via cyclization and halogenation steps .
Biological Activity :
- While 2-[4-(Methylsulfonyl)phenyl]ethylamine is hypothesized to target the central nervous system (CNS) due to its sulfonyl group , this compound’s bioactivity remains uncharacterized in the provided data.
Industrial Relevance :
- Derivatives like 2-thiopheneethylamine are prioritized in agrochemical synthesis due to their cost-effectiveness and stability , whereas sulfonylated variants may require more complex synthesis protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
